

A Technical Guide to Tri(Amino-PEG5-amide)amine for Bioconjugation

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Compound of Interest		
Compound Name:	Tri(Amino-PEG5-amide)-amine	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of **Tri(Amino-PEG5-amide)-amine**, a branched polyethylene glycol (PEG) linker, for professionals in the fields of bioconjugation, drug delivery, and therapeutic development. It covers the core principles, experimental considerations, and applications of this versatile molecule, with a focus on practical implementation in the laboratory.

Introduction to Tri(Amino-PEG5-amide)-amine

Tri(Amino-PEG5-amide)-amine is a trifunctional, branched PEG linker designed for bioconjugation. Its structure features a central amine core from which three PEG arms extend, each terminating in a primary amine. This branched architecture offers several advantages over traditional linear PEG linkers, including a larger hydrodynamic radius and the potential for higher drug loading.[1] The PEGylated nature of the molecule enhances the solubility and biocompatibility of conjugated drugs, peptides, or antibodies.[2][3]

The primary amine functional groups are reactive towards various electrophilic groups, such as carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones, aldehydes), allowing for the formation of stable amide bonds.[4] This versatility makes

Tri(Amino-PEG5-amide)-amine a valuable tool in the development of targeted therapeutics, antibody-drug conjugates (ADCs), hydrogels, and Proteolysis Targeting Chimeras (PROTACs).
[2][5]



Physicochemical Properties

A clear understanding of the physicochemical properties of **Tri(Amino-PEG5-amide)-amine** is crucial for its effective use in bioconjugation.

Property	Value	Reference
Molecular Formula	C45H93N7O18	[3]
Molecular Weight	1020.26 g/mol	[3]
CAS Number	2055013-52-8	[5]
Purity	>95%	[3]
Solubility	Water, DMSO, DMF	[6]
Storage	2-8°C, sealed, dry	[3]

The Role of Branched PEG Linkers in Bioconjugation

The branched structure of **Tri(Amino-PEG5-amide)-amine** offers distinct advantages in modifying the pharmacokinetic and pharmacodynamic properties of bioconjugates.

Comparison of Linear vs. Branched PEG Linkers

The choice between a linear and a branched PEG linker can significantly influence the properties of the resulting bioconjugate.[1]



Feature	Linear PEG Linkers	Branched PEG Linkers	Rationale & References
Hydrodynamic Radius	Smaller for a given molecular weight.	Larger for a given molecular weight, providing a superior "umbrella-like" shielding effect.	A larger hydrodynamic volume can reduce renal clearance, extending the in vivo half-life of the therapeutic.[7][8]
Drug Loading Capacity	Typically allows for a lower drug-to-antibody ratio (DAR).	The multiple functional arms allow for higher DARs in ADCs and other drug conjugates.	Higher drug loading can enhance therapeutic potency.
Steric Hindrance	Lower steric hindrance, which can be advantageous for maintaining the binding affinity of the conjugated biomolecule.	Higher steric hindrance, which may sometimes interfere with protein-protein interactions or enzyme accessibility.	Careful consideration of the conjugation site is necessary to avoid compromising the biological activity of the protein.[1]
Protection from Proteolysis	Provides good protection from enzymatic degradation.	Offers enhanced protection due to its more complex three-dimensional structure.	The branched structure can more effectively shield the protein surface from proteases.[8]
Protein Aggregation	Effective at reducing protein aggregation.	Can be more effective in preventing aggregation by providing a more significant steric barrier.	PEGylation, in general, enhances the solubility and stability of proteins, reducing their propensity to aggregate.[9]

Experimental Protocols for Bioconjugation



The primary amino groups of **Tri(Amino-PEG5-amide)-amine** are the key to its utility in bioconjugation. Below are detailed protocols for common conjugation strategies.

Conjugation to Carboxylic Acids via Amide Bond Formation

This is a widely used method for conjugating **Tri(Amino-PEG5-amide)-amine** to proteins, peptides, or other molecules containing carboxylic acid groups. The reaction requires the activation of the carboxyl group, typically with a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate.

Materials:

- Molecule with a carboxylic acid group (e.g., protein, peptide)
- Tri(Amino-PEG5-amide)-amine
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

- Preparation of Reactants:
 - Dissolve the carboxyl-containing molecule in Activation Buffer to a concentration of 1-10 mg/mL.



- Dissolve Tri(Amino-PEG5-amide)-amine in Coupling Buffer to a desired concentration (e.g., 10-20 mg/mL).
- Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF at a concentration of ~10 mg/mL immediately before use.
- Activation of Carboxylic Acid:
 - Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or Sulfo-NHS) to the carboxyl-containing molecule solution.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.
- · Conjugation Reaction:
 - Add the activated carboxyl-containing molecule solution to the Tri(Amino-PEG5-amide)amine solution. A 5-20 fold molar excess of the activated molecule to the linker is a common starting point.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching:
 - Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted active esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove unreacted linker and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS).

Conjugation to NHS Esters

This method involves reacting **Tri(Amino-PEG5-amide)-amine** with a molecule that has been pre-activated with an NHS ester. This is a common strategy for labeling with fluorescent dyes,



biotin, or other small molecules.

Materials:

- NHS ester-activated molecule
- Tri(Amino-PEG5-amide)-amine
- Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5. Bicarbonate buffer (0.1 M, pH 8.3) is also commonly used.
- Anhydrous DMSO or DMF
- Quenching Solution: 1 M Tris-HCl, pH 8.0
- Purification system (e.g., SEC or dialysis)

Procedure:

- Preparation of Reactants:
 - Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[10]
 - Dissolve Tri(Amino-PEG5-amide)-amine in the Reaction Buffer to a concentration of 1-10 mg/mL.
- Conjugation Reaction:
 - Add a 5-20 fold molar excess of the dissolved NHS ester to the Tri(Amino-PEG5-amide)-amine solution.[11] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- · Quenching:



- Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.[12]
- Incubate for 15-30 minutes at room temperature.
- Purification:
 - Purify the conjugate using SEC or dialysis to remove unreacted reagents and byproducts.

Characterization of Bioconjugates

Thorough characterization of the final bioconjugate is essential to ensure its quality, purity, and desired properties.



Technique	Purpose	Expected Observations
Size-Exclusion Chromatography (SEC)	To assess purity and determine the extent of aggregation.	A shift to a shorter retention time compared to the unconjugated biomolecule, indicating an increase in hydrodynamic radius. The presence of a single, sharp peak suggests a homogenous product.
SDS-PAGE	To visualize the increase in molecular weight upon conjugation.	A shift to a higher apparent molecular weight for the conjugated protein compared to the unconjugated protein. A diffuse band may be observed due to the heterogeneity of PEGylation.
Mass Spectrometry (ESI-MS)	To confirm the molecular weight of the conjugate and determine the degree of labeling.	A series of peaks corresponding to the biomolecule conjugated with one or more linker molecules. The mass difference between peaks will correspond to the mass of the Tri(Amino-PEG5- amide)-amine linker.[13]
NMR Spectroscopy (¹H NMR)	To confirm the presence of the PEG linker in the conjugate.	The appearance of a characteristic broad singlet at ~3.6 ppm corresponding to the ethylene glycol protons of the PEG chains.[14]
Functional Assays	To ensure that the biological activity of the conjugated molecule is retained.	The specific assay will depend on the biomolecule (e.g., ELISA for antibodies, enzyme activity assays for enzymes). The activity of the conjugate



should be compared to that of the unconjugated molecule.

Applications in Drug Development

The unique properties of **Tri(Amino-PEG5-amide)-amine** make it a valuable tool in various aspects of drug development.

Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs)

The branched structure of **Tri(Amino-PEG5-amide)-amine** allows for the attachment of multiple drug molecules to a single targeting moiety, such as an antibody, thereby increasing the drug-to-antibody ratio (DAR).[1] This can lead to enhanced therapeutic efficacy. The PEG linker also improves the solubility and stability of the ADC and can shield the cytotoxic payload from premature release.

Proteolysis Targeting Chimeras (PROTACs)

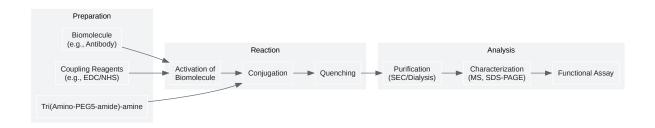
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[15] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC.[16] **Tri(Amino-PEG5-amide)-amine** can serve as a versatile platform for constructing PROTACs, with its three arms allowing for the attachment of the two ligands and potentially a third functional moiety, such as a solubilizing group or an imaging agent. The PEG nature of the linker can improve the solubility and cell permeability of the PROTAC molecule.[16]

Visualizing Workflows and Pathways Chemical Structure of Tri(Amino-PEG5-amide)-amine

Caption: Chemical structure of Tri(Amino-PEG5-amide)-amine.

General Experimental Workflow for Bioconjugation



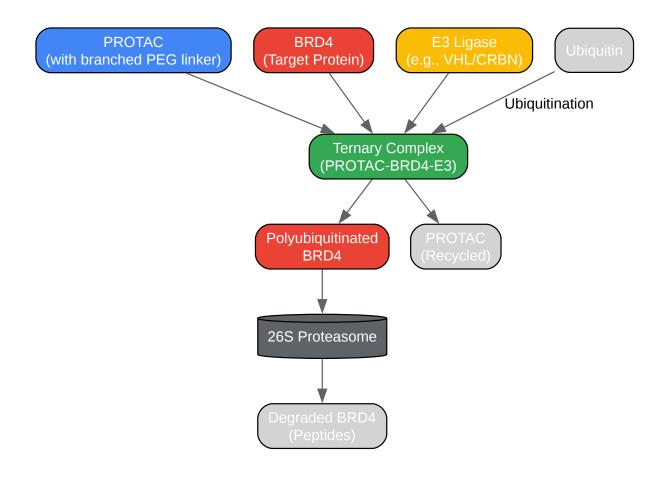


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Caption: General workflow for bioconjugation.

Simplified Signaling Pathway for a BRD4-Degrading PROTAC





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Caption: PROTAC-mediated degradation of BRD4.

Conclusion

Tri(Amino-PEG5-amide)-amine is a powerful and versatile tool for researchers and drug development professionals engaged in bioconjugation. Its branched architecture and PEGylated nature offer significant advantages in enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. By understanding its chemical properties and employing optimized conjugation protocols, scientists can leverage this linker to develop novel and more effective bioconjugates for a wide range of applications, from targeted drug delivery to protein degradation. Careful characterization of the final product is paramount to ensuring the success of any bioconjugation strategy.



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